molecular formula C8H6Cl2F2O2 B1410676 2,6-Dichloro-4-(difluoromethoxy)benzyl alcohol CAS No. 1806276-05-0

2,6-Dichloro-4-(difluoromethoxy)benzyl alcohol

Cat. No.: B1410676
CAS No.: 1806276-05-0
M. Wt: 243.03 g/mol
InChI Key: IXWAFMFGMDHDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2,6-dichlorobenzyl alcohol with difluoromethyl ether under appropriate conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(difluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 2,6-dichloro-4-(difluoromethoxy)benzaldehyde or 2,6-dichloro-4-(difluoromethoxy)benzoic acid .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-(difluoromethoxy)benzyl alcohol is unique due to the presence of both chlorine and difluoromethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals .

Properties

IUPAC Name

[2,6-dichloro-4-(difluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-2,8,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWAFMFGMDHDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CO)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-4-(difluoromethoxy)benzyl alcohol
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Reactant of Route 6
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